molecular formula C8H11BrN2O2 B2640996 Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1946822-54-3

Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2640996
CAS No.: 1946822-54-3
M. Wt: 247.092
InChI Key: VSOLYTFLYUVGHC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a pyrazole derivative followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-pyrazole-3-carboxylate
  • Ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate
  • Methyl 3-chloro-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom at the 3-position and the ester group at the 4-position makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

methyl 3-bromo-1-ethyl-5-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4-11-5(2)6(7(9)10-11)8(12)13-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOLYTFLYUVGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)Br)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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